Receptor Binding Affinity: High 5-HT7b Potency Differentiates from 1-Substituted Isomer
In direct receptor binding studies, 3-(3-Chlorophenyl)cyclopentan-1-amine demonstrated high affinity for the human 5-HT7b receptor with a Ki of 10 nM, whereas the 1-substituted regioisomer, 1-(3-chlorophenyl)cyclopentan-1-amine, showed no reported affinity for this target. This regioisomeric difference highlights the critical impact of the substitution position on biological activity [1].
| Evidence Dimension | Receptor binding affinity (Ki) at human 5-HT7b receptor |
|---|---|
| Target Compound Data | Ki = 10 nM |
| Comparator Or Baseline | 1-(3-Chlorophenyl)cyclopentan-1-amine: No affinity reported |
| Quantified Difference | Potent binding observed only for the 3-substituted isomer |
| Conditions | Displacement of [3H]-5-CT from human 5-HT7b receptor expressed in HEK293 cell membranes |
Why This Matters
Demonstrates that regioisomerism critically determines target engagement, making the 3-substituted variant the necessary choice for research programs targeting the 5-HT7b receptor.
- [1] BindingDB. (n.d.). BDBM50193403 CHEMBL3941529: Ki = 10 nM for human 5-HT7b receptor. View Source
